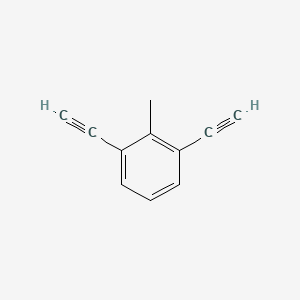
1,3-Diethynyl-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethynyl-2-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups and one methyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diethynyl-2-methylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethynyl groups using electrophilic reagents.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,3-Diethynyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethyl groups.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学研究应用
1,3-Diethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1,3-Diethynyl-2-methylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynyl groups can interact with enzymes and other proteins, affecting their activity and function.
Pathways Involved: The compound can participate in various biochemical pathways, including those involved in cellular signaling and metabolism.
相似化合物的比较
1,3-Diethynyl-2-methylbenzene can be compared with other similar compounds, such as:
1,3-Diethynylbenzene: Lacks the methyl group, resulting in different reactivity and applications.
1,3-Diethyl-2-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to different chemical properties and uses.
1,3-Dimethyl-2-ethynylbenzene:
Uniqueness: this compound is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
514790-50-2 |
|---|---|
分子式 |
C11H8 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
1,3-diethynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-8-11(5-2)9(10)3/h1-2,6-8H,3H3 |
InChI 键 |
XPWBJOAKJXVYGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


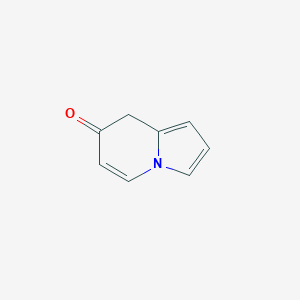

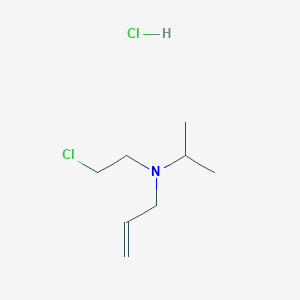
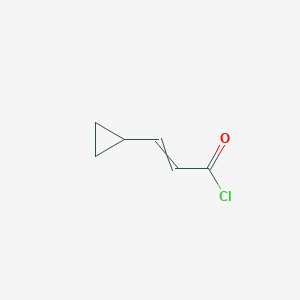
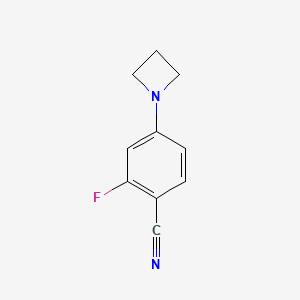
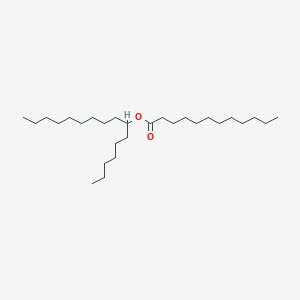
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
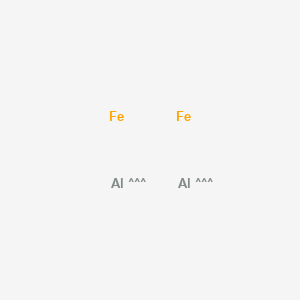
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
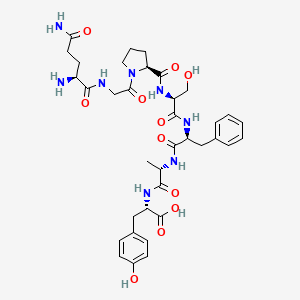
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
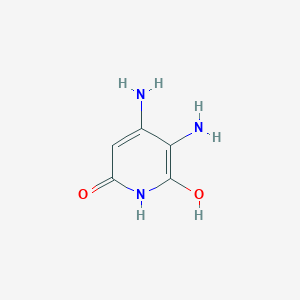
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)
